molecular formula C10H4ClF3INO B13045876 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

Cat. No.: B13045876
M. Wt: 373.50 g/mol
InChI Key: XHVOGAUBUXXRAV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole (CAS Number: 1960427-90-0) is a high-purity, multifunctional chemical reagent designed for advanced research and discovery applications. With a molecular formula of C10H4F4INO and a molecular weight of 357.05 g/mol, this compound belongs to the versatile and highly investigated class of isoxazole derivatives . Isoxazoles are privileged structures in medicinal chemistry, known for their diverse biological activities and presence in several clinically used drugs . This particular derivative is synthetically accessible via a one-pot reaction involving trifluoroacetohydroximoyl chloride, terminal alkynes, and N-iodosuccinimide, offering researchers a efficient pathway to this scaffold . The strategic substitution on the isoxazole core defines its research value. The 4-iodo group serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . Meanwhile, the 3-trifluoromethyl group is a key motif known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The 5-(4-chlorophenyl) ring is a common pharmacophore that can contribute to interactions with various biological targets. As part of the isoxazole family, this compound is of significant interest for researching new therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Researchers can leverage this reagent as a key synthetic intermediate or a core scaffold in drug discovery programs aimed at these and other disease areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H4ClF3INO

Molecular Weight

373.50 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H4ClF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H

InChI Key

XHVOGAUBUXXRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Routes:

  • One-pot regioselective synthesis : Involves reaction of terminal alkynes with n-butyllithium, followed by aldehyde addition, iodine treatment, and hydroxylamine to form 3,5-disubstituted isoxazoles with high regioselectivity.

  • Cycloaddition of nitrile oxides with alkynes : Metal-free or copper-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides generated in situ with alkynes yield substituted isoxazoles efficiently.

  • Condensation reactions : Reaction of β-diketones or β-oxodithioesters with hydroxylamine hydrochloride under acidic or ionic liquid conditions produces 3,5-disubstituted isoxazoles, including trifluoromethyl derivatives.

  • Iodination step : Introduction of iodine at the 4-position is typically achieved by electrophilic iodination using reagents such as N-iodosuccinimide (NIS) under acidic conditions, as demonstrated in related isoxazole derivatives.

Detailed Preparation Method for this compound

While specific literature on this exact compound is limited, analogous compounds such as 5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole provide a close synthetic model. The preparation generally follows a multi-step process:

Step 1: Synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole core

  • Starting materials : Terminal alkyne bearing 4-chlorophenyl group and trifluoromethyl-substituted nitrile oxide or equivalent precursor.

  • Method : Copper-catalyzed or metal-free 1,3-dipolar cycloaddition of nitrile oxide with the alkyne to form the isoxazole ring with trifluoromethyl at position 3 and 4-chlorophenyl at position 5.

  • Conditions : Mild temperatures, aqueous or organic solvents, sometimes ultrasound irradiation to improve yield and reduce reaction time.

Step 2: Electrophilic iodination at the 4-position

  • Reagent : N-iodosuccinimide (NIS) or molecular iodine in the presence of acid (e.g., trifluoroacetic acid) to selectively iodinate the 4-position of the isoxazole ring.

  • Procedure : The isoxazole intermediate is dissolved in an appropriate solvent (e.g., acetonitrile), NIS is added slowly, followed by acid addition, and the mixture is heated (65–75 °C) for several hours to complete iodination.

  • Work-up : Extraction, washing with sodium carbonate and sodium hydrosulfite solutions, drying, and purification by silica gel chromatography.

Step 3: Purification and characterization

  • Purification typically involves silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether.

  • Structural confirmation is performed by NMR (1H, 13C), IR, and mass spectrometry.

Comparative Data Table of Preparation Parameters for Related Isoxazole Derivatives

Parameter Reference Compound Method/Conditions Yield (%) Notes
Core isoxazole formation 5-(4-Bromophenyl)-3-(trifluoromethyl)isoxazole 1,3-dipolar cycloaddition, Cu catalyst, aqueous or organic solvent 75–85 Efficient metal-catalyzed cycloaddition, mild conditions
Iodination reagent N-iodosuccinimide (NIS) Acetonitrile, trifluoroacetic acid, 65–75 °C, 12 h 65–70 Selective iodination at 4-position, acid catalyzed
Alternative iodination Molecular iodine with base Organic solvent, room temp to reflux 50–60 Less selective, requires careful control
Solvent for cycloaddition THF, water, or ionic liquids Room temperature to mild heating Ionic liquids improve yield and recyclability
Ultrasound-assisted synthesis 3-alkyl-5-aryl isoxazoles Ultrasound, catalyst-free High Environmentally benign, shorter reaction times

Research Findings and Notes on Preparation

  • The regioselectivity of the cycloaddition step is crucial to ensure substitution at the 3- and 5-positions, which can be controlled by the choice of alkyne and nitrile oxide precursors and reaction conditions.

  • Use of N-iodosuccinimide for iodination provides a mild and selective method, minimizing side reactions and degradation of sensitive trifluoromethyl groups.

  • Environmental considerations : Recent advances include catalyst-free and ultrasound-assisted methods for isoxazole synthesis, reducing the need for harsh reagents and improving sustainability.

  • The trifluoromethyl group at position 3 enhances the compound's chemical stability and potential biological activity, while the 4-iodo substituent enables further functionalization via cross-coupling reactions.

  • Purification by silica gel chromatography remains the standard to achieve high purity required for research applications.

Summary Table: Stepwise Preparation of this compound

Step Reaction Type Reagents/Conditions Outcome Yield (%) (approx.)
1 1,3-Dipolar cycloaddition Terminal alkyne (4-chlorophenyl), nitrile oxide, Cu catalyst or metal-free, solvent (THF or aqueous), room temp to mild heating Formation of 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole core 75–85
2 Electrophilic iodination N-iodosuccinimide, trifluoroacetic acid, acetonitrile, 65–75 °C, 12 h Introduction of iodine at 4-position 65–70
3 Purification Silica gel chromatography, ethyl acetate/petroleum ether Pure this compound

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various carbonyl derivatives, while substitution reactions can introduce different functional groups to the isoxazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that isoxazole derivatives, including 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole, exhibit promising anticancer properties. Isoxazoles have been identified as inhibitors of heat shock proteins (HSPs), particularly HSP90, which is crucial for cancer cell survival and proliferation. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, making these compounds potential candidates for cancer therapy .

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Isoxazole derivatives have shown efficacy in reducing inflammation in various models. For instance, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

1.3 Antimicrobial Properties

Recent studies have indicated that isoxazole compounds possess antimicrobial activity against a range of pathogens. The structural characteristics of this compound contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired molecular structure. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing iodo and trifluoromethyl groups to enhance the reactivity of the isoxazole ring.
  • Cyclization Reactions : Forming the isoxazole core through cyclization of appropriate precursors under acidic or basic conditions.

These synthetic pathways are crucial for producing the compound with high purity and yield .

Material Science Applications

3.1 Polymer Chemistry

In material science, isoxazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve resistance to degradation under heat and UV exposure, making it suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical stability and reactivity make it an attractive candidate for use in coatings and adhesives. Its incorporation can lead to formulations with enhanced adhesion properties and durability, which are essential for automotive and construction industries .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the effect of isoxazoles on cancer cell linesDemonstrated significant inhibition of tumor growth in vitro
Anti-inflammatory Research Investigated the impact on cytokine levelsShowed reduction in TNF-alpha and IL-6 levels in treated models
Material Stability Analysis Assessed thermal properties of polymers with isoxazole additivesFound improved thermal stability compared to control samples

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Core

Key Insights :

  • Iodine vs. Methyl/Chloro Substituents : The iodine atom in the target compound (vs. methyl or chloro in analogs) introduces steric bulk and polarizability, enhancing halogen-bonding interactions critical in protein-ligand recognition .
  • Chlorophenyl vs.
  • Hydroxyl Group Impact : The hydroxylated derivative (229.16 g/mol) shows reduced lipophilicity (ClogP ~2.1 vs. ~4.5 for the iodinated compound), limiting blood-brain barrier penetration but improving aqueous solubility .
Heterocycle Core Modifications

Table 2: Comparison with Pyrazole, Thiazole, and Triazole Derivatives

Compound Class Example Structure Key Features Biological Activity Reference
Isoxazole 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole Rigid planar core; moderate metabolic stability Antihypertensive candidates
Pyrazole 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Increased hydrogen-bonding capacity Antifungal, anticancer agents
Thiazole 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole Sulfur atom enhances π-acidity Enzyme inhibition (e.g., kinases)
Triazole 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Improved solubility (carboxylic acid) Antitumor (NCI-H522 cell line)

Key Insights :

  • Pyrazole vs. Isoxazole : Pyrazole derivatives (e.g., ) exhibit enhanced hydrogen-bonding due to the additional nitrogen atom, improving target affinity but reducing metabolic stability compared to isoxazoles.
  • Thiazole vs. Isoxazole : The sulfur atom in thiazoles (e.g., ) increases electron-withdrawing effects, altering redox properties and enabling interactions with metal ions in enzymatic active sites.
  • Triazole Pharmacophores: Triazole derivatives (e.g., ) with carboxylic acid groups show superior aqueous solubility (e.g., LogP ~1.5 vs. ~4.5 for isoxazoles), making them suitable for intravenous formulations.

Table 3: Activity Profiles of Selected Compounds

Compound Target/Assay IC₅₀/EC₅₀/GI₅₀ Mechanism of Action Reference
This compound Dopamine D4 receptor Not reported Antagonist (structural analogy)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 lung cancer cells GP = 68.09% (growth inhibition) c-Met kinase inhibition; apoptosis induction
4-(4-Chlorophenyl)-5-methyl-3-(trifluoromethyl)isoxazole In vitro cytotoxicity (HeLa cells) IC₅₀ = 12.5 µM ROS generation; mitochondrial dysfunction

Key Insights :

  • The target compound’s dopamine D4 receptor antagonism (inferred from structural analogs ) contrasts with the antitumor activity of triazole derivatives (68.09% growth inhibition in NCI-H522 cells) .
  • Thiazole and pyrazole derivatives often exhibit broader spectra of activity (e.g., antifungal, kinase inhibition) due to their versatile binding modes .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole?

The compound can be synthesized via cyclocondensation reactions using halogenated precursors. For example, isoxazole derivatives are often prepared by reacting hydroxylamine with α,β-unsaturated ketones or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. A key step involves introducing the iodine substituent at the 4-position, which may require iodination reagents like N-iodosuccinimide (NIS) under controlled conditions. Characterization typically includes NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.90–7.72 ppm and isoxazoline protons at δ 3.52–5.2 ppm) .
  • IR Spectroscopy : Detects functional groups such as C=N (1480 cm⁻¹) and aromatic C=C (1680 cm⁻¹) .
  • Mass Spectrometry (ES-MS) : Confirms molecular weight (e.g., m/z 399.1 for a related iodinated isoxazole) .
  • Elemental Analysis : Validates stoichiometry and purity .

Q. What in vitro assays are typically used to evaluate the antimicrobial activity of such compounds?

Standard protocols include:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Agar diffusion tests to assess zone-of-inhibition metrics.
  • Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls to validate results. Activity is often correlated with substituent electronegativity (e.g., fluorine/chlorine enhances membrane penetration) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of iodinated isoxazole derivatives?

Regioselectivity is influenced by:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor specific cyclization pathways.
  • Catalysts : Transition metals (e.g., CuI) can direct iodination to the 4-position.
  • Temperature : Lower temperatures (0–5°C) may reduce side reactions. Post-synthesis purification (e.g., column chromatography) is critical to isolate the desired regioisomer .

Q. What strategies are employed to analyze the role of the trifluoromethyl group in modulating biological activity?

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs with/without the -CF₃ group.
  • Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of -CF₃ on the isoxazole ring, influencing binding affinity to microbial targets.
  • Lipophilicity Measurements : LogP values quantify how -CF₃ enhances membrane permeability .

Q. How do structural modifications at the 4-iodo position influence the compound's reactivity and pharmacological profile?

  • Iodine Replacement : Substituting iodine with smaller halogens (e.g., Br, Cl) reduces steric hindrance but may lower antimicrobial potency due to weaker electrophilicity.
  • Stability Studies : Iodinated derivatives may undergo dehalogenation under UV light, requiring dark storage conditions.
  • Pharmacokinetics : The 4-iodo group can enhance half-life in vivo by resisting metabolic oxidation .

Q. How can computational methods complement experimental data in understanding electronic effects of substituents?

  • PASS Online : Predicts potential biological targets (e.g., antimicrobial, antifungal) based on substituent patterns .
  • Molecular Docking : Simulates interactions with enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis targets.
  • ADMET Prediction : Estimates absorption, toxicity, and metabolic stability of derivatives before in vivo testing .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in spectral data interpretation for halogenated isoxazoles?

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry by determining crystal structures (e.g., C–C bond lengths ~1.33–1.48 Å for isoxazole rings) .
  • Isotopic Labeling : Use 13C NMR to confirm carbon connectivity in complex mixtures .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
1H NMRδ 3.52–5.2 (isoxazoline protons)Confirms cyclization and substituent positions
ESI-MSm/z 399.1 ([M+H]+)Validates molecular weight
IR Spectroscopy1480 cm⁻¹ (C=N stretch)Detects heterocyclic ring formation
Elemental AnalysisC, H, N, S within 0.3% of theoreticalEnsures purity and stoichiometry

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